molecular formula C22H23ClN2OS B2406504 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291840-10-2

4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2406504
CAS No.: 1291840-10-2
M. Wt: 398.95
InChI Key: DTLKSXRYAJPKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.95. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Material Science Applications

Research in synthetic chemistry has explored the dearomatization of thiophene derivatives, leading to products like pyrrolinones and azepinones, indicating the potential of thiophene carboxamides in complex chemical transformations (Clayden et al., 2004). The compound's structural similarity to these derivatives suggests its utility in synthesizing novel organic frameworks.

Electropolymerization studies involving thiophene derivatives have demonstrated their significance in creating conducting polymer films with specific electronic properties, pointing to their potential in electronic and optoelectronic devices (Hao et al., 2007). The structural motifs in "4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" could similarly influence polymerizability and electronic properties, contributing to materials science.

Biological Activity

The compound's framework has been implicated in various biological studies. For example, Schiff bases derived from thiophene carboxamides have been investigated for CNS depressant activity, suggesting potential therapeutic applications (Bhattacharjee, Saravanan, & Mohan, 2011). Additionally, thiophene derivatives have shown anti-inflammatory and antioxidant activities, which could imply the biological relevance of "this compound" in similar contexts (Kumar, Anupama, & Khan, 2008).

Properties

IUPAC Name

4-(4-chlorophenyl)-N-cycloheptyl-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c23-17-11-9-16(10-12-17)19-15-27-21(20(19)25-13-5-6-14-25)22(26)24-18-7-3-1-2-4-8-18/h5-6,9-15,18H,1-4,7-8H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLKSXRYAJPKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.